molecular formula C8H7ClN2O B13849951 6-Amino-3-chloro-2-methoxybenzonitrile

6-Amino-3-chloro-2-methoxybenzonitrile

Cat. No.: B13849951
M. Wt: 182.61 g/mol
InChI Key: DEPJLVPDAAWWGB-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile, featuring an amino group, a chloro group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-chloro-2-methoxybenzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-chloro-2-methoxybenzonitrile, is reacted with an amine source under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-chloro-2-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzonitriles .

Scientific Research Applications

6-Amino-3-chloro-2-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-chloro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and overall chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methoxybenzonitrile
  • 2-Chloro-3-methoxybenzonitrile
  • 3-Methoxybenzonitrile

Uniqueness

6-Amino-3-chloro-2-methoxybenzonitrile is unique due to the presence of the amino group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where such functionality is required .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-amino-3-chloro-2-methoxybenzonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-8-5(4-10)7(11)3-2-6(8)9/h2-3H,11H2,1H3

InChI Key

DEPJLVPDAAWWGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)N)Cl

Origin of Product

United States

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